5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole
CAS No.: 2490401-53-9
Cat. No.: VC4367461
Molecular Formula: C4H4BrF2N3
Molecular Weight: 211.998
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2490401-53-9 |
|---|---|
| Molecular Formula | C4H4BrF2N3 |
| Molecular Weight | 211.998 |
| IUPAC Name | 5-bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole |
| Standard InChI | InChI=1S/C4H4BrF2N3/c1-10-4(5)8-3(9-10)2(6)7/h2H,1H3 |
| Standard InChI Key | NRJMGJPWVDXPLQ-UHFFFAOYSA-N |
| SMILES | CN1C(=NC(=N1)C(F)F)Br |
Introduction
5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole is a synthetic organic compound belonging to the triazole family, which has garnered significant attention in recent years due to its potential applications in pharmaceuticals and organic synthesis. This compound is characterized by its molecular formula, C₄H₄BrF₂N₃, and its structure includes a bromine atom and a difluoromethyl group attached to the triazole ring .
Synthesis and Preparation
The synthesis of 5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole typically involves several steps, starting from simpler triazole derivatives. While specific synthesis pathways for this compound are not extensively detailed in available literature, general methods for triazole derivatives often involve reactions such as alkylation, halogenation, and the introduction of fluorinated groups through various reagents .
Applications and Future Directions
Given the general interest in fluorinated triazoles for their enhanced biological activities, 5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole could potentially serve as a precursor or intermediate in the synthesis of more complex molecules with therapeutic applications. Further research is needed to explore its specific properties and potential uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume